7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene
Overview
Description
7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene is a bicyclic strong guanidine base. It is known for its high basicity, with a pKa of 25.43 in acetonitrile and 17.9 in tetrahydrofuran . This compound is widely used as a catalyst in various chemical reactions due to its strong basic properties.
Mechanism of Action
Target of Action
7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (mTBD) is a bicyclic strong guanidine base . It is primarily used as a catalyst in a variety of chemical reactions .
Mode of Action
mTBD interacts with its targets by acting as a catalyst . As a strong base, it can facilitate various reactions by accepting protons and promoting the formation of new bonds .
Biochemical Pathways
mTBD is involved in a variety of chemical reactions. For instance, it has been proven to be of great synthetic utility as a catalyst in the nitroaldol (Henry) reaction and for the addition of dialkyl phosphites to a variety of carbonyl compounds .
Result of Action
The primary result of mTBD’s action is the facilitation of chemical reactions. For example, it can catalyze the nitroaldol (Henry) reaction, leading to the formation of new carbon-carbon bonds . It can also catalyze the addition of dialkyl phosphites to carbonyl compounds .
Action Environment
The efficacy and stability of mTBD can be influenced by environmental factors. For instance, mTBD is hygroscopic and can react with CO2 in the air . To minimize the absorption of these compounds, mTBD should be stored in closed containers .
Biochemical Analysis
Preparation Methods
Synthetic Routes and Reaction Conditions
7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene can be synthesized through a series of chemical reactions involving the cyclization of appropriate precursors. One common method involves the reaction of 1,3-diaminopropane with formaldehyde and methylamine under controlled conditions . The reaction typically requires a solvent such as methanol and is carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining the quality and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene undergoes various types of chemical reactions, including:
Substitution Reactions: It can act as a nucleophile in substitution reactions, particularly in the formation of C-N bonds.
Catalytic Reactions: It is used as a catalyst in Michael reactions, Henry reactions (nitroaldol reactions), transesterification reactions, and Knoevenagel condensations.
Common Reagents and Conditions
Common reagents used in reactions with this compound include aryl/heteroaryl nonaflates, amines, and various solvents such as methanol and tetrahydrofuran. The reactions are often carried out under microwave-promoted conditions or with palladium catalysts to enhance the reaction rates and yields .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction type. For example, in transesterification reactions, the products are typically esters, while in Michael reactions, the products are often β-substituted carbonyl compounds .
Scientific Research Applications
7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene has a wide range of applications in scientific research:
Medicine: Its strong basic properties make it useful in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Comparison with Similar Compounds
Similar Compounds
1,5,7-Triazabicyclo[4.4.0]dec-5-ene: Another strong guanidine base with similar catalytic properties.
1,8-Diazabicyclo[5.4.0]undec-7-ene: A bicyclic guanidine base used in similar catalytic applications.
Phosphazene Bases: Such as P1-t-Bu-tris(tetramethylene) and P2-Et, which are also strong bases used in organic synthesis.
Uniqueness
7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene is unique due to its high basicity and ability to form stable complexes with various substrates. Its strong nucleophilic properties and versatility as a catalyst make it a valuable compound in both academic research and industrial applications .
Properties
IUPAC Name |
1-methyl-2,3,4,6,7,8-hexahydropyrimido[1,2-a]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3/c1-10-5-3-7-11-6-2-4-9-8(10)11/h2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEBXWWBYZJNKRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN2C1=NCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70232932 | |
Record name | 7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70232932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84030-20-6 | |
Record name | 7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84030-20-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methyl-2,3,4,6,7,8-hexahydropyrimido(1,2-a)pyrimidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084030206 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70232932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3,4,6,7,8-hexahydro-1-methyl-2H-pyrimido[1,2-a]pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.074.332 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-methyl-2,3,4,6,7,8-hexahydropyrimido[1,2-a]pyrimidine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S8JQ539BWX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD)?
A1: The molecular formula of MTBD is C8H15N3, and its molecular weight is 153.23 g/mol.
Q2: What makes MTBD a strong base?
A2: MTBD is a bicyclic guanidine base. The nitrogen lone pairs in guanidines are involved in resonance stabilization, making them highly stable after protonation. This resonance stabilization contributes to the strong basicity of MTBD.
Q3: What types of reactions is MTBD commonly used for?
A3: MTBD is commonly employed as a catalyst in various organic reactions, including ring-opening polymerization (ROP), coupling reactions involving carbon dioxide (CO2), and proton transfer reactions. , , ,
Q4: Can MTBD be used to synthesize polymers from CO2?
A4: Yes, MTBD has demonstrated efficacy in catalyzing the synthesis of polycarbonates from CO2 and epoxides. Specifically, MTBD, in conjunction with a (salen)cobalt(III)-based catalyst, enables the perfectly alternating copolymerization of CO2 with epichlorohydrin, yielding a copolymer with a high percentage of carbonate linkages.
Q5: How does MTBD affect the stereoselectivity of lactide polymerization?
A5: In the context of lactide polymerization, introducing MTBD to a nonselective dialkylgallium alkoxide catalyst system can switch the polymerization mechanism from heteroselective to isoselective. This switch allows for the synthesis of diblock polylactides with distinct isotactic and heterotactic blocks.
Q6: How does the methyl group in MTBD affect its reactivity compared to TBD?
A6: While MTBD and TBD share structural similarities, the presence of the methyl group in MTBD introduces steric hindrance. This hindrance influences the reaction pathways and catalytic activity of MTBD compared to its non-methylated counterpart, TBD. For instance, in the reduction of CO2 to methanol with hydroboranes, MTBD follows a mechanism that involves the activation of the hydroborane reagent, contrasting TBD's interaction with the hydroborane to form a frustrated Lewis pair.
Q7: Is MTBD effective in catalyzing reactions with sterically hindered substrates?
A7: Research suggests that MTBD's effectiveness as a catalyst can be influenced by steric hindrance in both the reacting partners and MTBD itself. Studies on the reaction rates of 1-nitro-1-(4-nitrophenyl)alkanes with MTBD and TBD revealed that steric hindrance from the methyl group in MTBD resulted in slower reaction rates compared to TBD.
Q8: Can MTBD act as a catalyst in ring-opening polymerization (ROP)?
A8: Yes, MTBD can effectively catalyze the ROP of cyclic monomers. For example, MTBD has been successfully employed in the controlled ROP of trimethylene carbonate (TMC) when paired with a Brønsted acid like trifluoromethanesulfonic acid (TFA). This catalytic system enables the synthesis of well-defined poly(trimethylene carbonate) (PTMC) with controlled molecular weights and narrow distributions.
Q9: Can MTBD be used in tandem with metal catalysts?
A9: Yes, MTBD can be effectively used in combination with metal catalysts for specific reactions. For instance, in the synthesis of cyclic carbonates from CO2 and epoxides, MTBD can be used with zinc iodide and metal chlorides to create a highly efficient catalytic system that operates at room temperature and atmospheric pressure.
Q10: Have computational methods been used to study MTBD and its reactions?
A10: Yes, computational chemistry techniques, such as Density Functional Theory (DFT) calculations, have been employed to elucidate the mechanisms of MTBD-catalyzed reactions. For instance, DFT calculations have been instrumental in understanding the mechanism of CO2 reduction to methanol using MTBD and hydroboranes, providing insights into reaction pathways and energy barriers.
Q11: How does MTBD perform as a catalyst in supercritical CO2 (scCO2)?
A11: MTBD, while an effective catalyst in scCO2 for reactions like urethane formation, shows reduced activity compared to its performance in conventional solvents. This diminished activity is attributed to the formation of guanidinium alkylcarbonate salts in scCO2. Additionally, the presence of water in scCO2 can decrease MTBD's efficacy and lead to the formation of undesired byproducts.
Q12: How does MTBD interact with ionic liquids?
A12: MTBD can be a constituent of ionic liquids (ILs) or modify their properties. For example, [MTBD][bis(trifluoromethylsulfonyl)imide] ([MTBD][bmsi]) IL has been used to immobilize Pt nanoparticles for oxygen reduction reactions. Additionally, MTBD-based ILs have been shown to enhance the oxygen reduction reaction (ORR) activity of Pt-based catalysts by modifying the catalyst surface and influencing the adsorption of oxide species.
Q13: Does MTBD form hydrogen bonds?
A13: Yes, MTBD, as a strong base, can participate in hydrogen bonding. It can form homoconjugated hydrogen bonds in semi-protonated complexes, leading to broad band complexes in the IR spectrum.
Q14: Can MTBD be used in the synthesis of polydisulfides?
A14: Yes, MTBD has been successfully utilized as a catalyst in the controlled disassembly of elemental sulfur (S8) for the synthesis of polydisulfides. In this context, MTBD enables the alternating copolymerization of sulfur atoms with episulfides, affording well-defined polydisulfides with controllable molecular weights and architectures.
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